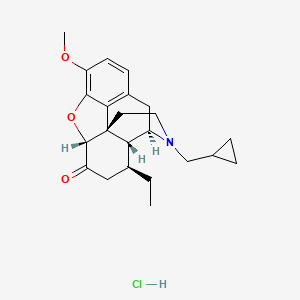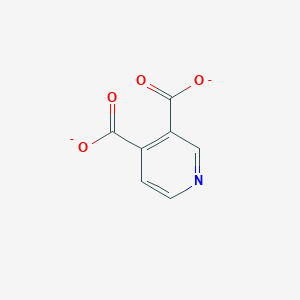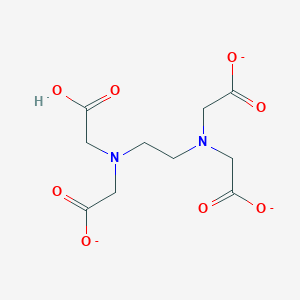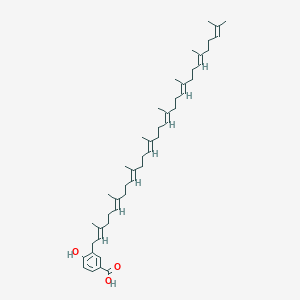
1-O-trans-Cinnamoyl-beta-D-glucopyranose
Vue d'ensemble
Description
1-O-trans-cinnamoyl-beta-D-glucopyranose is an O-acyl carbohydrate consisting of beta-D-glucose carrying a trans-cinnamoyl group at the anomeric position. Functionally related to both beta-D-glucose and trans-cinnamic acid, this compound is found in various natural sources, including Balanophora fungosa and Psidium guajava .
Molecular Structure Analysis
The molecular formula of 1-O-trans-cinnamoyl-beta-D-glucopyranose is C15H18O7 , with a molecular weight of approximately 310.30 g/mol . The compound’s 2D and 3D structures can be visualized using chemical modeling tools .Applications De Recherche Scientifique
Chemical Structure and Properties
“1-O-trans-Cinnamoyl-beta-D-glucopyranose” is an O-acyl carbohydrate consisting of β-D-glucose carrying an O-trans-cinnamoyl group at the anomeric position . It has a molecular formula of C15H18O7 and an average mass of 310.29922 .
Role in Phenylpropanoid Metabolism
This compound plays a significant role in the phenylpropanoid metabolism of plants . Phenylpropanoids are a class of plant secondary metabolites that are derived from phenylalanine and tyrosine. They play a crucial role in plant growth and development.
Precursor to Aroma Compounds
“1-O-trans-Cinnamoyl-beta-D-glucopyranose” serves as a precursor to aroma compounds such as methyl and ethyl cinnamate . These aroma volatiles frequently occur in fruits and contribute to their unique flavor profiles .
Enzymatic Transfer to Alcohols
There is evidence that the enzymatic transfer of cinnamic acid to endogenous alcohols present in fruits (methanol, ethanol, 1-propanol) depends on energy-rich 1-O-glycosyl esters of cinnamic acid, which serve as acyl donor molecules . This process is facilitated by the enzyme alcohol cinnamoyltransferase .
Role in Fruit Flavor Development
In fruits of Cape Gooseberry (Physalis peruviana L.), the enzyme alcohol cinnamoyltransferase is active towards 1-O-trans-cinnamoyl-beta-D-glucopyranose . This enzymatic activity contributes to the development of the fruit’s unique flavor .
Potential Bioactivities
While specific bioactivities of “1-O-trans-Cinnamoyl-beta-D-glucopyranose” are not mentioned in the sources, it’s worth noting that its derivative, methyl cinnamate, is known to possess several bioactivities . Further research could potentially uncover bioactivities associated with “1-O-trans-Cinnamoyl-beta-D-glucopyranose” itself.
Mécanisme D'action
Target of Action
1-O-trans-Cinnamoyl-beta-D-glucopyranose is an O-acyl carbohydrate consisting of β-D-glucose carrying an O-trans-cinnamoyl group at the anomeric position
Mode of Action
It is known that the compound is an “energy-rich” (activated) acyl-donor, comparable to coa-thioesters . This suggests that it may participate in biochemical reactions as an acyl donor.
Biochemical Pathways
It is known to be involved in the alcohol cinnamoyltransferase activity in fruits of cape gooseberry (physalis peruviana) .
Action Environment
The action of 1-O-trans-Cinnamoyl-beta-D-glucopyranose can be influenced by various environmental factors. For instance, it is known to be a natural product that can be isolated from fruits , suggesting that its production and availability may be influenced by factors such as the growth conditions of the plant, the maturity of the fruit, and the specific variety of the plant.
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O7/c16-8-10-12(18)13(19)14(20)15(21-10)22-11(17)7-6-9-4-2-1-3-5-9/h1-7,10,12-16,18-20H,8H2/b7-6+/t10-,12-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGRGYBLAHPYOM-HOLMNUNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286331 | |
| Record name | 1-O-trans-Cinnamoyl-β-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40004-96-4 | |
| Record name | 1-O-trans-Cinnamoyl-β-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40004-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-O-trans-Cinnamoyl-β-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



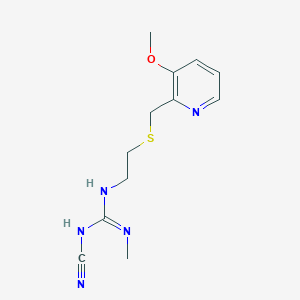

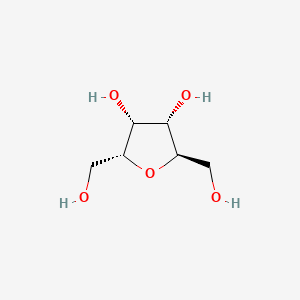
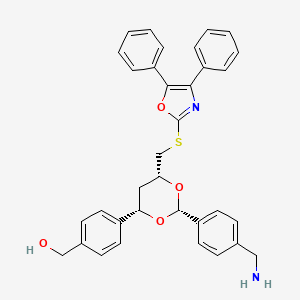
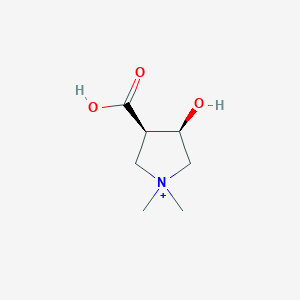
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1239389.png)
![N-[(E)-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide](/img/structure/B1239391.png)
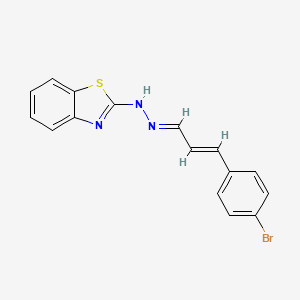
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B1239393.png)
